molecular formula C25H29N3O2 B6011279 (2-Benzyl-1,3-benzoxazol-5-yl)-(4-cyclohexylpiperazin-1-yl)methanone

(2-Benzyl-1,3-benzoxazol-5-yl)-(4-cyclohexylpiperazin-1-yl)methanone

Cat. No.: B6011279
M. Wt: 403.5 g/mol
InChI Key: NLYDMBRSLPMOGO-UHFFFAOYSA-N
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Description

(2-Benzyl-1,3-benzoxazol-5-yl)-(4-cyclohexylpiperazin-1-yl)methanone is a complex organic compound that features a benzoxazole ring, a piperazine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-1,3-benzoxazol-5-yl)-(4-cyclohexylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with benzaldehyde under acidic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Formation of Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the benzoxazole derivative with the piperazine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-1,3-benzoxazol-5-yl)-(4-cyclohexylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole and piperazine rings.

    Reduction: Reduced forms of the benzoxazole and piperazine rings.

    Substitution: Substituted derivatives at the benzyl and piperazine positions.

Scientific Research Applications

(2-Benzyl-1,3-benzoxazol-5-yl)-(4-cyclohexylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Benzyl-1,3-benzoxazol-5-yl)-(4-cyclohexylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    Benzoxazole: The core structure of the target compound.

    Piperazine: A common scaffold in medicinal chemistry.

Uniqueness

What sets (2-Benzyl-1,3-benzoxazol-5-yl)-(4-cyclohexylpiperazin-1-yl)methanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-benzyl-1,3-benzoxazol-5-yl)-(4-cyclohexylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c29-25(28-15-13-27(14-16-28)21-9-5-2-6-10-21)20-11-12-23-22(18-20)26-24(30-23)17-19-7-3-1-4-8-19/h1,3-4,7-8,11-12,18,21H,2,5-6,9-10,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYDMBRSLPMOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OC(=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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